![molecular formula C28H54O11 B8074406 (3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8074406.png)
(3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C28H54O11 and its molecular weight is 566.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the protection and deprotection of various functional groups, as well as the formation of glycosidic bonds.
Starting Materials
D-glucose, Hexadecanol, Triethylamine, Methanesulfonyl chloride, Sodium borohydride, Acetic anhydride, Pyridine, Trifluoroacetic acid, Tetra-n-butylammonium fluoride, Methanol, Chloroacetaldehyde, Sodium borohydride, Acetic acid, Sodium hydroxide, Hydrogen peroxide, Sodium borohydride, Toluene, Trifluoroacetic acid, Methanol
Reaction
Protection of the hydroxyl groups of D-glucose with methanesulfonyl chloride and triethylamine to form the mesylate derivative., Reduction of the mesylate derivative with sodium borohydride to form the corresponding alcohol., Acetylation of the alcohol with acetic anhydride and pyridine to form the acetate derivative., Deprotection of the primary alcohol with trifluoroacetic acid to form the corresponding diol., Protection of the secondary alcohol with tetra-n-butylammonium fluoride and methanol to form the methyl ether derivative., Reaction of the methyl ether derivative with chloroacetaldehyde and sodium borohydride to form the corresponding acetal., Deprotection of the acetal with acetic acid and sodium hydroxide to form the corresponding diol., Oxidation of the diol with hydrogen peroxide and sodium borohydride to form the corresponding aldehyde., Protection of the aldehyde with toluene and trifluoroacetic acid to form the corresponding acetal., Deprotection of the acetal with methanol and trifluoroacetic acid to form the final compound.
properties
IUPAC Name |
(3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-36-27-25(35)23(33)26(20(18-30)38-27)39-28-24(34)22(32)21(31)19(17-29)37-28/h19-35H,2-18H2,1H3/t19-,20-,21?,22?,23?,24-,25-,26-,27?,28?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQCHJYVKDXMRU-QKNBSKLHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC1[C@@H](C([C@@H]([C@H](O1)CO)OC2[C@@H](C(C([C@H](O2)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.